

A Technical Guide to the Solubility of Solvent Blue 35 in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Blue 35

Cat. No.: B095241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Solvent Blue 35** (also known as Sudan Blue II or C.I. 61554) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Core Physicochemical Properties

Solvent Blue 35 is a synthetic anthraquinone dye characterized by its dark blue powder appearance.^{[1][2]} It is widely used for coloring plastics, inks, oils, fats, and waxes.^{[3][4]} Chemically, it is identified as 1,4-bis(butylamino)anthracene-9,10-dione, with the molecular formula C₂₂H₂₆N₂O₂.^{[1][5]} The dye is noted for its insolubility in water but demonstrates solubility in a range of organic solvents.^{[2][3][6]}

Quantitative Solubility Data

The solubility of **Solvent Blue 35** has been quantitatively determined in several common organic solvents. The following table summarizes the available data, providing a clear comparison of solubility levels at a standardized temperature.

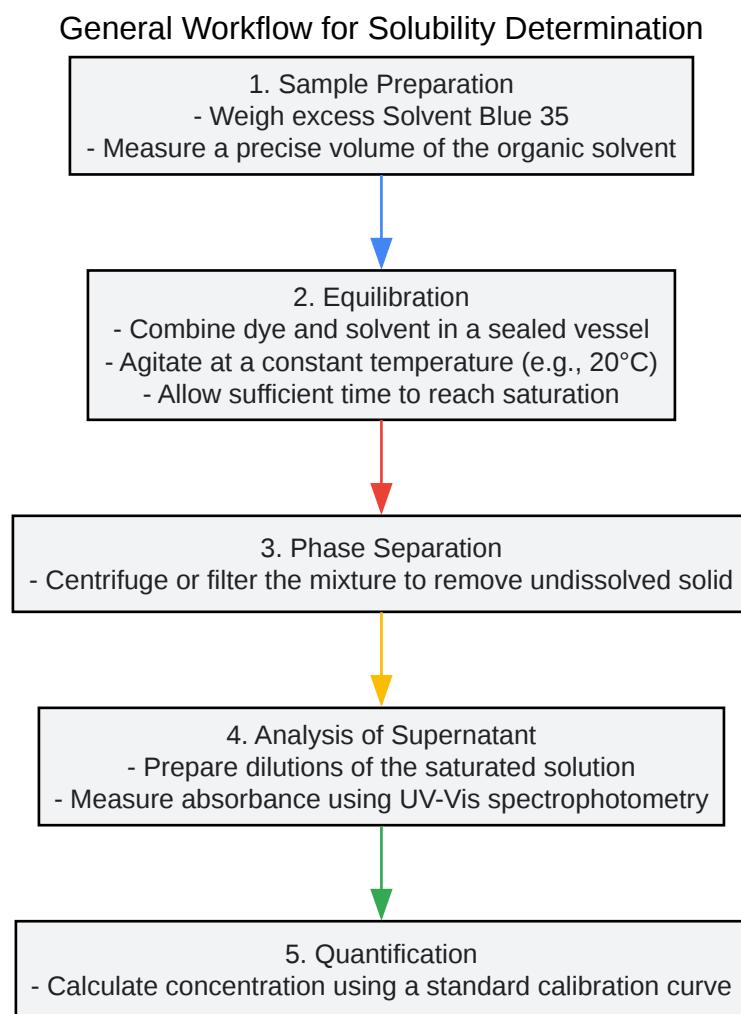
Organic Solvent	Solubility at 20°C (g/L)
Dichloromethane	171.3
Methylbenzene	86.3
Butyl Acetate	22.3
Acetone	13.6
Ethyl Alcohol	2.6

Note: This data is provided for reference and was compiled from publicly available technical data sheets.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Additionally, qualitative solubility has been reported for other solvents:

Organic Solvent	Qualitative Solubility
Chloroform	Slightly soluble [1]
DMSO	Slightly soluble (sonication may be required) [1] [9]

Experimental Protocols


Detailed experimental protocols for the determination of the quantitative solubility data presented above are not extensively available in the public domain. Typically, such data is generated internally by manufacturers. However, a general methodology for determining the solubility of a dye like **Solvent Blue 35** in an organic solvent would likely follow a standardized saturation shake-flask method. A generalized workflow for such a procedure is outlined below.

A common approach involves adding an excess amount of the solid dye to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After saturation, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved dye in the clear supernatant is then determined using a suitable analytical technique, such as

UV-Visible spectrophotometry, by measuring the absorbance at the dye's maximum wavelength (λ_{max}) and correlating it to a pre-established calibration curve.

Visualization of Experimental Workflow

The logical steps for determining the solubility of **Solvent Blue 35** in an organic solvent can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of an experimental protocol for determining solvent solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Blue 35 [chembk.com]
- 2. Solvent Blue 35 | 17354-14-2 [chemicalbook.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent Blue 35 | OGILVY [jnogilvychem.com]
- 6. Solvent Blue 35 – Solvent Dyes for Plastic – Ranbar Blue 2N [ranbarr.com]
- 7. Solvent blue 35|CAS NO.17354-14-2 [xcolorpigment.com]
- 8. chaostrade.eu [chaostrade.eu]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Solvent Blue 35 in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095241#solvent-blue-35-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com